Cas no 895644-96-9 (2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)

2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
- F1608-0471
- 2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- 895644-96-9
- 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- AKOS004997433
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- インチ: 1S/C21H21N3O4S2/c1-3-15-7-9-17(10-8-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
- InChIKey: AIHDFNKHFXPUAT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C)=C1)(=O)CSC1NC(=O)C(S(C2=CC=C(CC)C=C2)(=O)=O)=CN=1
計算された属性
- せいみつぶんしりょう: 443.09734851g/mol
- どういたいしつりょう: 443.09734851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 809
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 138Ų
2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1608-0471-1mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-4mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-15mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-5mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-10mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-2μmol |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-10μmol |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-2mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-5μmol |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0471-3mg |
2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
895644-96-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamideに関する追加情報
2-{5-(4-Ethylbenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidin-2-Ylsulfanyl}-N-(3-Methylphenyl)Acetamide: A Comprehensive Overview
The compound with CAS No 895644-96-9, known as 2-{5-(4-Ethylbenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidin-2-Ylsulfanyl}-N-(3-Methylphenyl)Acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The 4-Ethylbenzenesulfonyl group within the molecule contributes to its stability and bioavailability, while the 1,6-Dihydropyrimidine core provides a scaffold for diverse functional groups. The presence of the 3-Methylphenyl substituent enhances the molecule's lipophilicity, which is crucial for its pharmacokinetic properties. These structural elements collectively make the compound a versatile candidate for drug development.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a combination of coupling reactions and cyclization techniques to achieve high yields and purity. The use of transition metal catalysts has been particularly effective in streamlining the synthesis process, making it more accessible for large-scale production.
From a biological standpoint, this compound has demonstrated potent activity in several assays. It has shown promise as an inhibitor of key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, its ability to modulate cellular signaling pathways has opened avenues for its application in oncology and neurodegenerative diseases.
The sulfonamide group within the molecule plays a critical role in its pharmacodynamics. It enhances the molecule's ability to penetrate cellular membranes while maintaining its selectivity for target proteins. This property is essential for achieving therapeutic efficacy without causing significant off-target effects.
Recent studies have also explored the stereochemical properties of this compound. The stereochemistry at the sulfur atom has been shown to influence its binding affinity to target receptors. This insight has led to the development of enantiomerically pure derivatives, which exhibit improved potency and reduced side effects.
In terms of applications, this compound has been extensively studied in preclinical models. Its efficacy in reducing inflammation and inhibiting tumor growth has been validated in animal studies. These findings have paved the way for further clinical trials to assess its safety and efficacy in human subjects.
The development of this compound represents a significant milestone in medicinal chemistry. Its unique combination of structural features and biological activities positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, it is anticipated that this compound will play a pivotal role in advancing therapeutic interventions across various disease areas.
895644-96-9 (2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide) 関連製品
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